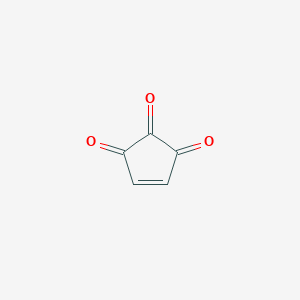
Cyclopent-4-ene-1,2,3-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopent-4-ene-1,2,3-trione, also known as this compound, is a useful research compound. Its molecular formula is C5H2O3 and its molecular weight is 110.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis
CPT serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:
- Condensation Reactions : CPT can undergo condensation reactions to form larger cyclic compounds.
- Functionalization : The carbonyl groups in CPT can be modified to introduce different functional groups, enhancing its utility in synthetic pathways.
Case Study: Synthesis of 2-Methoxymethylene-4-cyclopentene-1,3-dione
In a study published by Sigma-Aldrich, CPT was used to synthesize 2-methoxymethylene-4-cyclopentene-1,3-dione. This compound demonstrated potential applications in pharmaceuticals due to its structural features that allow for further modifications .
Material Science
CPT has been explored for its potential applications in material science due to its unique properties:
- Polymer Chemistry : CPT can be utilized as a monomer in the synthesis of polymers with specific properties.
- Nanotechnology : Its derivatives have been investigated for use in nanomaterials due to their ability to form stable structures at the nanoscale.
Recent research has highlighted the biological activities associated with CPT and its derivatives:
- Antifungal Activity : A study identified CPT as a potent inhibitor of chitin synthesis in pathogenic fungi, indicating its potential as an antifungal agent .
Case Study: Antifungal Properties
A bioactivity-guided metabolite profiling study revealed that CPT exhibited significant antifungal properties against various strains of fungi. The mechanism was linked to the inhibition of chitin synthesis, making it a candidate for further development into antifungal agents .
Environmental Applications
CPT and its derivatives have been studied for their roles in environmental chemistry:
- Pollutant Degradation : Research indicates that CPT can be involved in the degradation of certain pollutants through chemical transformations.
Data Table: Environmental Impact Studies
特性
CAS番号 |
15548-56-8 |
|---|---|
分子式 |
C5H2O3 |
分子量 |
110.07 g/mol |
IUPAC名 |
cyclopent-4-ene-1,2,3-trione |
InChI |
InChI=1S/C5H2O3/c6-3-1-2-4(7)5(3)8/h1-2H |
InChIキー |
GSGMKOPCDJFHEF-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)C(=O)C1=O |
正規SMILES |
C1=CC(=O)C(=O)C1=O |
Key on ui other cas no. |
15548-56-8 |
同義語 |
Cyclopent-4-ene-1,2,3-trione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















